Cas no 922012-38-2 (N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)

N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide
- N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
- F2292-0507
- 922012-38-2
- N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
- N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
- AKOS004982478
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- Inchi: 1S/C25H32N4O2/c1-28-13-7-10-20-16-21(11-12-22(20)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-17-19-8-3-2-4-9-19/h2-4,8-9,11-12,16,23H,5-7,10,13-15,17-18H2,1H3,(H,26,30)(H,27,31)
- InChI Key: UBBSVZVRULSEAE-UHFFFAOYSA-N
- SMILES: O=C(C(NCC1C=CC=CC=1)=O)NCC(C1=CC=C2C(CCCN2C)=C1)N1CCCC1
Computed Properties
- Exact Mass: 420.25252628g/mol
- Monoisotopic Mass: 420.25252628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 64.7Ų
N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2292-0507-2mg |
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-38-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2292-0507-5mg |
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-38-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2292-0507-1mg |
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-38-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2292-0507-5μmol |
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-38-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2292-0507-3mg |
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-38-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2292-0507-4mg |
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-38-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2292-0507-2μmol |
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-38-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide Related Literature
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide
Comprehensive Analysis of N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide (CAS No. 922012-38-2)
The compound N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide (CAS No. 922012-38-2) is a sophisticated organic molecule with a unique structural framework. Its intricate design combines a tetrahydroquinoline core with a pyrrolidine moiety and a benzyl group, making it a subject of interest in pharmaceutical and biochemical research. This compound's potential applications span from drug discovery to material science, owing to its versatile chemical properties.
Recent trends in scientific literature highlight a growing curiosity about tetrahydroquinoline derivatives due to their bioactive potential. Researchers are particularly intrigued by their role in modulating enzyme activity and receptor interactions. The inclusion of a pyrrolidine ring in CAS No. 922012-38-2 further enhances its stereochemical complexity, which is crucial for binding affinity in therapeutic targets. Such features align with current industry demands for highly selective small molecules in precision medicine.
From a synthetic chemistry perspective, the ethanediamide linker in this compound offers remarkable stability and flexibility. This characteristic is often sought after in drug design, as it allows for optimal spatial orientation of pharmacophores. Laboratories focusing on neuropharmacology and cancer research have shown particular interest in similar structures, given their potential to cross the blood-brain barrier or interfere with cell signaling pathways.
The benzyl substitution pattern in this molecule also warrants attention. In modern medicinal chemistry, benzyl groups are frequently employed to improve lipophilicity and metabolic resistance. This makes CAS No. 922012-38-2 a valuable candidate for structure-activity relationship (SAR) studies, especially when exploring CNS-targeting compounds or GPCR modulators – both being hot topics in recent PubMed publications.
Analytical challenges associated with this compound include its chiral centers and potential for rotamer formation. Advanced techniques like HPLC-MS and NMR spectroscopy are typically required for full characterization. These aspects are frequently discussed in online forums dedicated to organic synthesis troubleshooting, indicating practical relevance for working chemists.
Environmental and safety profiles of such compounds remain an important consideration. While CAS No. 922012-38-2 doesn't fall under restricted categories, proper handling protocols should always be followed. The scientific community's shift toward green chemistry principles has prompted investigations into more sustainable synthetic routes for similar N-heterocyclic compounds.
Patent landscapes reveal increasing intellectual property activity around tetrahydroquinoline-pyrrolidine hybrids, particularly in areas of neurodegenerative disease and chronic pain management. This positions N'-benzyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide as a potentially valuable scaffold for future therapeutic development.
For researchers sourcing this material, attention to isomeric purity and storage conditions is paramount. Supplier verification becomes crucial, as minor structural variations can significantly impact biological activity. These practical considerations are among the most searched topics in chemical procurement databases and research collaboration platforms.
The compound's future research directions may include exploration of its pharmacokinetic properties and potential for prodrug development. With the pharmaceutical industry's current emphasis on targeted drug delivery and personalized medicine, molecules with such structural complexity are likely to remain at the forefront of investigative chemistry.
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